molecular formula C17H12ClFN2O2 B6580489 methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate CAS No. 1207016-05-4

methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate

Cat. No. B6580489
CAS RN: 1207016-05-4
M. Wt: 330.7 g/mol
InChI Key: CMGKWUMCYAZMAB-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate” is a complex organic compound that contains a quinoline core, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the ester group could undergo hydrolysis, and the amino group could participate in various reactions involving nitrogen .

Scientific Research Applications

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . Many quinoline derivatives have shown potential biological and pharmaceutical activities . For example, 4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .

Agrochemicals

Quinoline derivatives have found applications as agrochemicals . They can be used in the development of new pesticides and herbicides.

Bio-organic and Bio-organometallic Studies

Quinoline and its derivatives are used in the study of bio-organic and bio-organometallic processes . These studies can lead to the development of new catalysts and materials.

Synthesis of Heterocycles

Quinoline derivatives are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have unique biological activities and are important in medicinal chemistry.

Suzuki–Miyaura Coupling

Quinoline derivatives can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, making it useful in the synthesis of complex organic molecules.

Synthesis of 2H-Chromenes

Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate, a compound similar to the one , was synthesized using Vilsmeier reagent . This suggests that “methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate” could potentially be used in the synthesis of 2H-chromenes, a class of compounds with various biological activities.

properties

IUPAC Name

methyl 6-chloro-4-(3-fluoroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-23-17(22)16-9-15(20-12-4-2-3-11(19)8-12)13-7-10(18)5-6-14(13)21-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGKWUMCYAZMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate

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